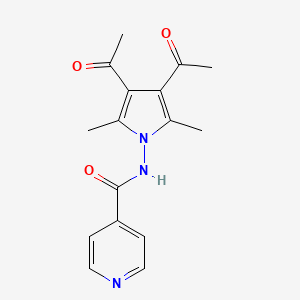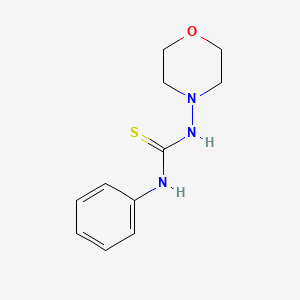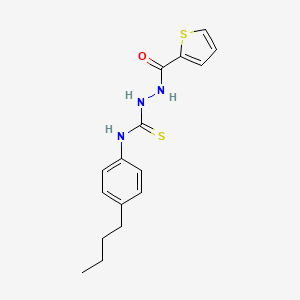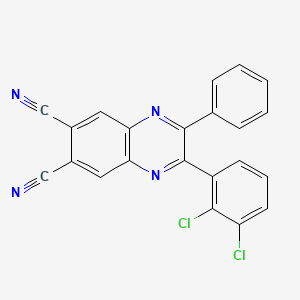![molecular formula C19H22N2O2S B10868224 N-(3-{(E)-[(3-hydroxypropyl)imino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B10868224.png)
N-(3-{(E)-[(3-hydroxypropyl)imino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3-{[(3-HYDROXYPROPYL)IMINO]METHYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzamide group attached to a tetrahydrobenzothiophene moiety, which is further modified with a hydroxypropyl imino group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-{[(3-HYDROXYPROPYL)IMINO]METHYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BENZAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an aldehyde or ketone.
Introduction of the Hydroxypropyl Imino Group: This step involves the reaction of the benzothiophene core with a hydroxypropyl amine under appropriate conditions to form the hydroxypropyl imino derivative.
Attachment of the Benzamide Group: The final step involves the reaction of the hydroxypropyl imino derivative with a benzoyl chloride or benzamide precursor to form the target compound.
Industrial Production Methods
Industrial production of N1-(3-{[(3-HYDROXYPROPYL)IMINO]METHYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BENZAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(3-{[(3-HYDROXYPROPYL)IMINO]METHYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
N~1~-(3-{[(3-HYDROXYPROPYL)IMINO]METHYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Mecanismo De Acción
The mechanism of action of N1-(3-{[(3-HYDROXYPROPYL)IMINO]METHYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The hydroxypropyl imino group can form hydrogen bonds with biological macromolecules, while the benzamide group can interact with enzyme active sites or receptor binding sites. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N~1~-(3-{[(3-HYDROXYPROPYL)IMINO]METHYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BENZOIC ACID: Similar structure but with a carboxylic acid group instead of a benzamide group.
N~1~-(3-{[(3-HYDROXYPROPYL)IMINO]METHYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ANILINE: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
The unique combination of the hydroxypropyl imino group and the benzamide group in N1-(3-{[(3-HYDROXYPROPYL)IMINO]METHYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BENZAMIDE provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C19H22N2O2S |
|---|---|
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
N-[3-(3-hydroxypropyliminomethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C19H22N2O2S/c22-12-6-11-20-13-16-15-9-4-5-10-17(15)24-19(16)21-18(23)14-7-2-1-3-8-14/h1-3,7-8,13,22H,4-6,9-12H2,(H,21,23) |
Clave InChI |
QBAITFSSSZCGAH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C=NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-({2-[(4-methylphenyl)sulfanyl]ethyl}carbamoyl)benzenesulfonamide](/img/structure/B10868143.png)
![2-Chloro-N-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)-2-methyl-3-thienyl]propanamide](/img/structure/B10868148.png)

![N-(4-phenoxyphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10868166.png)
![{11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}(phenyl)methanone](/img/structure/B10868171.png)
![4-[(2-methoxyphenoxy)methyl]-16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10868179.png)
![6-[2-(3,4-Dimethoxyphenyl)ethyl]-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine](/img/structure/B10868188.png)


![(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868209.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N,N-diethylbenzamide](/img/structure/B10868217.png)

![2-(1,3-benzothiazol-2-yl)-4-{(1E)-N-[2-(morpholin-4-yl)ethyl]ethanimidoyl}-5-propyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10868222.png)
![4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carbothioamide](/img/structure/B10868229.png)
